molecular formula C17H21N3O6S2 B2809589 methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate CAS No. 2320211-93-4

methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No. B2809589
CAS RN: 2320211-93-4
M. Wt: 427.49
InChI Key: NTCMATYPXIDNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has explored the synthesis of novel compounds with structures related to "methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate" and their biological activities. For instance, the synthesis of novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones and their significant biological activity against standard strains highlight the potential of these compounds in antimicrobial and antifungal applications (Anisetti & Reddy, 2012).

Antimicrobial and Antifungal Evaluation

  • A study on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4- oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrated valuable antibacterial results. This suggests the chemical's utility in designing compounds with potent antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Role in Synthetic Cannabinoid Receptor Agonists

  • Synthetic cannabinoid receptor agonists (SCRAs) based on structures related to "methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate" have been characterized for their analytical profiles, indicating the diversity and complexity of compounds designed to interact with the cannabinoid receptor system. This research provides insight into the synthesis and development of novel SCRAs for potential therapeutic applications (Brandt et al., 2020).

Synthesis of Novel Derivatives

  • The creation of new chemical entities, such as the synthesis of N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides and N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzenesulfonamides, showcases the wide applicability of this chemical framework in developing molecules with potential pharmacological activities (Shafiee et al., 2005).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the development of new imidazole derivatives, including “methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate”, could be a promising direction for future research.

properties

IUPAC Name

methyl 4-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S2/c1-19-12-9-18-17(19)27(22,23)14-7-10-20(11-8-14)28(24,25)15-5-3-13(4-6-15)16(21)26-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCMATYPXIDNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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